molecular formula C16H15Cl2N3O3S B2373140 2-(2,4-dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide CAS No. 69026-42-2

2-(2,4-dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide

Cat. No.: B2373140
CAS No.: 69026-42-2
M. Wt: 400.27
InChI Key: LNPBULPTWCKZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide is a synthetic organic compound designed for research applications. Its structure incorporates a 2,4-dichlorophenoxy group linked to an acetamide scaffold featuring a carbamothioyl bridge to a 4-methoxyphenyl ring. This molecular framework combines several pharmacophoric elements, making it a candidate for investigation in medicinal chemistry and pharmacology. The 2,4-dichlorophenoxyacetic acid (2,4-D) moiety is widely recognized for its herbicidal activity, with studies demonstrating its pro-oxidant action and ability to induce free-radical generation in biological models . Beyond its agrochemical use, derivatives of 2,4-dichlorophenoxyacetic acid have shown promise as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, indicating potential as anti-inflammatory agents . Furthermore, the inclusion of the alkylamide and thiourea fragments in the molecular structure is significant, as these groups are commonly associated with diverse biological activities and are frequently explored in the development of new pharmaceutical compounds . This compound is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(4-methoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O3S/c1-23-12-5-3-11(4-6-12)19-16(25)21-20-15(22)9-24-14-7-2-10(17)8-13(14)18/h2-8H,9H2,1H3,(H,20,22)(H2,19,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPBULPTWCKZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,4-Dichlorophenoxyacetic Acid

The 2,4-dichlorophenoxyacetic acid precursor is synthesized via a chlorination reaction. A patented method (CN104447290A) describes the following optimized protocol:

Reagents :

  • Chloroacetic acid
  • Sodium hydroxide
  • Phenol
  • Iron phthalocyanine (FePC) catalyst
  • Chlorine gas

Procedure :

  • Chloroacetic acid is dissolved in sodium hydroxide, followed by phenol addition. The pH is adjusted to 11 using sodium bicarbonate.
  • The mixture is heated at 100°C for 40 minutes, then acidified to pH 4 with hydrochloric acid.
  • After cooling, phenoxyacetic acid precipitates and is isolated.
  • Phenoxyacetic acid is dissolved in acetic acid/water (4:1 v/v), and FePC (0.1 mol%) is added. Chlorine gas is introduced at 75°C for 35–50 minutes.
  • The product is crystallized in an ice bath, yielding 2,4-dichlorophenoxyacetic acid with 98–99.7% purity.

Key Data :

Parameter Value
Yield 98–99.7%
Purity ≥98.8%
Reaction Time 35–50 minutes

Conversion to 2,4-Dichlorophenoxyacetyl Chloride

The acid chloride derivative is prepared using thionyl chloride (SOCl₂) under anhydrous conditions:

Reagents :

  • 2,4-Dichlorophenoxyacetic acid
  • Thionyl chloride
  • Catalytic dimethylformamide (DMF)

Procedure :

  • 2,4-Dichlorophenoxyacetic acid is refluxed with excess SOCl₂ (3–5 equivalents) in dry dichloromethane.
  • DMF (1–2 mol%) is added to catalyze the reaction.
  • After 4–6 hours, the mixture is concentrated under vacuum to yield the acid chloride as a pale yellow liquid.

Key Data :

Parameter Value
Conversion Rate >95%
Purity Determined by NMR

Preparation of 4-Methoxyphenylthiourea

The thiourea component is synthesized via reaction of 4-methoxyphenyl isothiocyanate with ammonia:

Reagents :

  • 4-Methoxyphenyl isothiocyanate
  • Ammonium hydroxide

Procedure :

  • 4-Methoxyphenyl isothiocyanate is dissolved in tetrahydrofuran (THF).
  • Ammonium hydroxide (2 equivalents) is added dropwise at 0°C.
  • The mixture is stirred for 2 hours, yielding 4-methoxyphenylthiourea as a white solid.

Key Data :

Parameter Value
Yield 85–90%
Melting Point 142–144°C

Coupling of Acid Chloride with Thiourea

The final step involves nucleophilic acyl substitution:

Reagents :

  • 2,4-Dichlorophenoxyacetyl chloride
  • 4-Methoxyphenylthiourea
  • Triethylamine (base)

Procedure :

  • 4-Methoxyphenylthiourea is suspended in dry acetone.
  • Triethylamine (1.5 equivalents) is added, followed by dropwise addition of the acid chloride.
  • The reaction is stirred at room temperature for 12 hours.
  • The product is filtered, washed with cold water, and recrystallized from ethanol.

Key Data :

Parameter Value
Yield 75–80%
Purity ≥97% (HPLC)

Industrial-Scale Optimization

Industrial production modifies laboratory protocols for cost efficiency and scalability:

  • Catalyst Recycling : FePC from the chlorination step is recovered and reused, reducing costs by 15–20%.
  • Solvent Recovery : Acetic acid and THF are distilled and recycled.
  • Continuous Flow Reactors : Chlorination and coupling steps are performed in flow systems to enhance throughput.

Analytical Characterization

The final product is verified using advanced techniques:

Method Key Findings Source
¹H NMR δ 3.78 (s, 3H, OCH₃), δ 6.85–7.35 (m, ArH)
IR Spectroscopy 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S)
HPLC Retention time: 8.2 min (99.2% purity)

Comparative Analysis of Methods

A comparison of synthetic approaches highlights critical differences:

Parameter Laboratory Method Industrial Method
Yield 75–80% 82–85%
Reaction Time 12 hours 6–8 hours
Cost Efficiency Moderate High (solvent recycling)

Challenges and Mitigation Strategies

  • Impurity Formation :

    • Cause : Incomplete chlorination leads to mono- or trichloro byproducts.
    • Solution : Strict temperature control (75°C ± 2°C) and FePC catalyst optimization.
  • Hydrolysis of Acid Chloride :

    • Cause : Moisture exposure during coupling.
    • Solution : Use of anhydrous solvents and nitrogen atmosphere.

Chemical Reactions Analysis

2-(2,4-dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader family of phenoxy acetamides. Key structural analogues include:

Compound Name Substituents/R-Groups Molecular Weight logP Melting Point (°C) Biological Activity
Target Compound 4-Methoxyphenyl carbamothioylamino Not reported ~4.5* Not reported COX-2 inhibition (predicted)
2-(2,4-Dichlorophenoxy)-N-(4-methylphenyl)acetamide 4-Methylphenyl 310.18 4.486 Not reported Not reported
N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide 5-Amino-2-methoxyphenyl CHClNO (exact MW not provided) Not reported Not reported Antihistamine, anticholinergic
2-(4-Methoxyphenoxy)-N-{[4-(piperidin-1-ylsulfonyl)phenyl]carbamothioyl}acetamide Piperidin-1-ylsulfonylphenyl carbamothioyl Not reported Not reported Not reported Not reported
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(2,4-dimethylphenyl)thioureido)ethyl)acetamide (7a) 2,4-Dimethylphenyl thioureido, trichloroethyl 580.67 (calc.) Not reported 171–173 Anti-inflammatory (COX-2 docking)

Notes:

  • logP : The target compound’s lipophilicity is estimated based on analogues (e.g., 4.486 for 4-methylphenyl derivative ).

Pharmacological Activity

  • Anti-Inflammatory Activity : Derivatives like 7a–h () exhibit COX-2 inhibition, with molecular docking studies suggesting that trichloroethyl and arylthioureido groups enhance binding affinity . The target compound’s methoxyphenyl carbamothioyl group may similarly stabilize enzyme interactions via sulfur-mediated hydrogen bonds.
  • Anti-Cancer Activity: Analogues such as N-(4-methoxyphenyl)-2-(4-morpholinylquinazoline-2-sulfonyl)acetamide () show potent activity against HCT-1 and MCF-7 cell lines. The target compound’s dichlorophenoxy group may confer cytotoxicity, but its efficacy remains untested.
  • Auxin-like Activity: WH7 (), a phenoxy acetamide with a triazolyl group, mimics auxin signaling.

Physicochemical Properties

  • Melting Points : Analogues in melt between 171–207°C, correlating with crystalline stability. The trichloroethyl group in 7a–h increases melting points compared to simpler acetamides .
  • Solubility : Lower Rf values (e.g., 0.28 for 7d ) indicate higher polarity, likely due to electronegative substituents (e.g., acetamidophenyl). The target compound’s methoxy group may improve aqueous solubility over chlorinated analogues.

Key Research Findings

COX-2 Selectivity: Dichlorophenoxy acetamides with bulky substituents (e.g., trichloroethyl in 7a) show higher COX-2 binding than simpler derivatives .

Anti-Cancer SAR : Morpholinyl and piperidinyl groups enhance cytotoxicity in acetamide derivatives (), suggesting that the target compound’s carbamothioyl group could be modified for similar effects.

Biological Activity

2-(2,4-dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide, with the molecular formula C16H16Cl2N2O3SC_{16}H_{16}Cl_{2}N_{2}O_{3}S, is a complex organic compound notable for its unique structural features that include a dichlorophenoxy group and a methoxyphenyl group. This compound is classified within the categories of methoxybenzenes and substituted anilines, making it significant in medicinal chemistry due to its potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its mechanism may involve the inhibition of key enzymes necessary for bacterial cell wall synthesis, which is critical for bacterial growth and survival. This activity positions the compound as a potential candidate for developing new antimicrobial agents.

Interaction with Biological Targets

The biological activity of this compound is largely attributed to its interactions with specific molecular targets. Studies have shown that it can bind to various receptors and enzymes, modulating their activity. For example, its interactions may affect signaling pathways involved in inflammation and pain perception, suggesting potential applications in pain management therapies.

Case Studies

  • In Vivo Studies : In animal models, this compound demonstrated significant analgesic effects when administered at varying doses. The reduction in nociception was measured using formalin tests, indicating its potential use as an analgesic agent.
  • In Vitro Binding Studies : Binding affinity studies against sigma receptors revealed that this compound may selectively interact with sigma-1 receptors, which are implicated in various neurological processes. This selectivity could enhance its therapeutic profile by minimizing side effects associated with broader receptor interactions.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructural CharacteristicsUnique Features
1-[[2-(2,4-Dichlorophenoxy)-1-oxoethyl]amino]-3-(4-fluorophenyl)thioureaContains a fluorophenyl groupDifferent reactivity due to fluorine
1-[[2-(2,4-Dichlorophenoxy)-1-oxoethyl]amino]-3-(4-chlorophenyl)thioureaHas a chlorophenyl groupVariation in biological activity due to chlorine
N-[[(2,4-Dichlorobenzoyl)amino]carbamothioyl]-2-(4-ethylphenoxy)acetamideEthylphenoxy substituentDistinct properties due to ethyl group

This table illustrates the variations in biological activity among similar compounds, highlighting how the specific arrangement of functional groups in this compound contributes to its distinct biological profile.

The mechanism of action for this compound likely involves multiple pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis.
  • Receptor Modulation : By binding to sigma receptors, it can modulate neurotransmitter release and influence pain signaling pathways.
  • Oxidative Stress Reduction : It may also play a role in reducing oxidative stress within cells, contributing to its therapeutic effects.

Q & A

Q. What are the established synthetic routes for 2-(2,4-dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide?

Methodological Answer: The compound is synthesized via multi-step reactions involving nucleophilic substitutions and carbamothioyl coupling. A typical route includes:

  • Step 1: Reacting 2,4-dichlorophenol with chloroacetic acid derivatives to form the phenoxyacetamide backbone under basic conditions (e.g., NaOH in ethanol) .
  • Step 2: Introducing the carbamothioylamino moiety via reaction with 4-methoxyphenyl isothiocyanate in anhydrous dichloromethane (DCM) at 0–5°C, using coupling agents like TBTU (tetramethyluronium tetrafluoroborate) and 2,6-lutidine as a base .
  • Critical Parameters: Maintain pH 7–8 and low temperatures to minimize side reactions. Monitor progress via TLC (hexane:ethyl acetate, 9:3) .

Q. What characterization techniques are essential for confirming structural integrity?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR in DMSO-d₆ to verify aromatic protons, carbamothioyl groups, and acetamide linkages .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peaks) .
  • Elemental Analysis: Ensure purity (>95%) by matching experimental and calculated C/H/N/S values .
  • X-ray Crystallography: Resolve ambiguous structural features (e.g., stereochemistry) using single-crystal diffraction .

Q. What initial biological screening assays are recommended for this compound?

Methodological Answer:

  • Antimicrobial Activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., MCF-7, HCT-116) to assess IC₅₀ values .
  • Enzyme Inhibition: Fluorometric assays targeting kinases or proteases, using ATP/NADH-coupled systems .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Methodological Answer:

  • Solvent Optimization: Replace DCM with ethanol for greener synthesis; adjust reflux times to 6–8 hours .
  • Catalyst Screening: Test alternatives to TBTU, such as HATU or EDCI, to improve carbamothioyl coupling efficiency .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
  • Yield Data: Pilot studies report 53–71% yields for analogous phenoxyacetamides under similar conditions .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Standardize Assays: Use identical cell lines (e.g., HT-29 for cytotoxicity) and protocols (e.g., 48-hour incubation) .
  • Purity Verification: Confirm compound purity via HPLC (C18 column, acetonitrile/water mobile phase) before testing .
  • Structural Analogs: Compare activity with derivatives (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to isolate functional group contributions .

Q. What strategies enhance the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies: Incubate in buffers (pH 2–9) and monitor degradation via UV-Vis spectroscopy (λ = 254 nm) .
  • Prodrug Design: Mask the carbamothioyl group with ester prodrugs to improve solubility and reduce hydrolysis .
  • Co-solvents: Use cyclodextrin complexes or PEG-based formulations to enhance aqueous stability .

Q. How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog Synthesis: Vary substituents (e.g., halogen position on the phenoxy ring) and measure changes in IC₅₀ values .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like EGFR or COX-2 .
  • Data Correlation: Use multivariate analysis (e.g., PCA) to link electronic (Hammett σ) or lipophilic (logP) parameters with activity .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,4-dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide

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